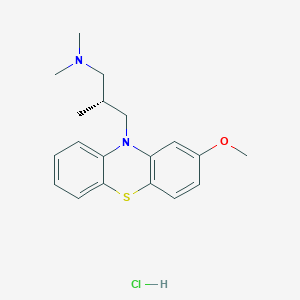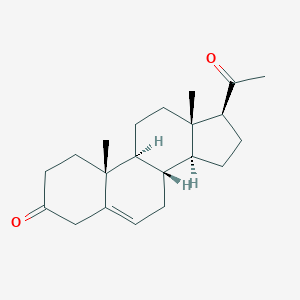
Levomepromazine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Levomepromazine hydrochloride, also known as Methotrimeprazine, primarily targets a variety of receptors in the body. These include adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.
Mode of Action
Levomepromazine exerts its effects by blocking these receptors . For instance, its antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, it can block 5HT2 receptors and some others, like histamine, serotonin .
Biochemical Pathways
Levomepromazine is metabolized by the cytochrome P450 enzyme superfamily . Two main metabolic pathways have been identified: S-oxidation and N-demethylation . The N-demethylation pathway is more feasible due to its lower activation energy, making N-desmethyllevomepromazine the most plausible metabolite of Levomepromazine .
Pharmacokinetics
Levomepromazine has a bioavailability of 50-60% . It is metabolized in the liver (hepatic metabolism) and has an elimination half-life of approximately 20 hours . The drug is excreted in feces and urine as metabolites, with only 1% of the unchanged drug being excreted .
Result of Action
The molecular and cellular effects of Levomepromazine’s action are diverse due to its interaction with multiple receptors. It has strong analgesic, hypnotic, and antiemetic properties . It is used for the treatment of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It can also be used as an analgesic for moderate to severe pain in non-ambulant patients .
Action Environment
The action, efficacy, and stability of Levomepromazine can be influenced by various environmental factors. For instance, its metabolism can be affected by factors that influence the activity of the cytochrome P450 enzymes, such as other drugs, certain foods, and genetic variations . Furthermore, its therapeutic effects can be influenced by the patient’s overall health status and the presence of other medical conditions.
Biochemical Analysis
Biochemical Properties
Levomepromazine Hydrochloride exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . It interacts with these biomolecules, altering their function and influencing biochemical reactions within the body .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with various cell signaling pathways and altering gene expression . Its interaction with dopamine receptors, for instance, can influence neuronal activity and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levomepromazine hydrochloride involves the reaction of 2-methoxyphenothiazine with 3-dimethylaminopropyl chloride in the presence of a base, typically sodium amide. The reaction proceeds through nucleophilic substitution, yielding levomepromazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Levomepromazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Levomepromazine can be oxidized to form levomepromazine sulfoxide.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, diperoxyazelaic acid, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium amide, dimethylaminopropyl chloride, basic conditions.
Major Products:
Oxidation: Levomepromazine sulfoxide.
Reduction: Reduced derivatives of levomepromazine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Levomepromazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding in the brain.
Medicine: Extensively used in palliative care for symptom management in terminally ill patients.
Comparison with Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
Levomepromazine hydrochloride’s unique combination of receptor antagonism and its potent sedative and antiemetic effects make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLGFPIWRAEFAN-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236-99-3 | |
| Record name | Levomepromazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomepromazine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levomepromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOMEPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)













